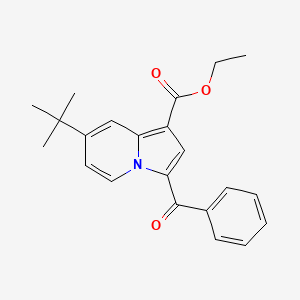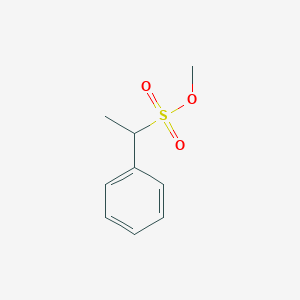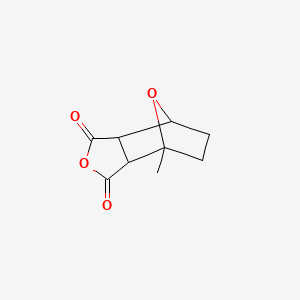
Carbonic acid, ethyl 3-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid ethyl ester m-tolyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular ester is derived from carbonic acid and m-tolyl alcohol, making it a unique compound with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonic acid ethyl ester m-tolyl ester can be synthesized through the reaction of ethyl chloroformate with m-cresol (m-tolyl alcohol) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the ester along with hydrochloric acid as a byproduct .
Industrial Production Methods: In an industrial setting, the synthesis of carbonic acid ethyl ester m-tolyl ester can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and efficient removal of byproducts.
Types of Reactions:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Transesterification: Acid or base catalysts with different alcohols.
Major Products Formed:
Hydrolysis: Carbonic acid and m-tolyl alcohol.
Reduction: Ethanol and m-tolyl alcohol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Carbonic acid ethyl ester m-tolyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of carbonic acid ethyl ester m-tolyl ester involves nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions . The ester bond can be cleaved through hydrolysis, reduction, or transesterification, resulting in different products based on the reagents used .
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butanoate: Known for its fruity aroma and used in flavoring and perfumery.
Isopentyl acetate: Commonly found in banana oil and used in fragrances.
Uniqueness: Carbonic acid ethyl ester m-tolyl ester is unique due to its specific structure derived from carbonic acid and m-tolyl alcohol. This gives it distinct properties and applications compared to other esters. Its ability to undergo various chemical reactions and its use in multiple industries highlight its versatility and importance in scientific research and industrial applications.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl (3-methylphenyl) carbonate |
InChI |
InChI=1S/C10H12O3/c1-3-12-10(11)13-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
YNTYEWWIAUAOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)


![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)







